3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
This heterocyclic compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole and quinoline system. Key substituents include:
- 3-position: 4-Chlorophenyl group (electron-withdrawing, enhancing metabolic stability).
- 1-position: 3-Fluorophenyl group (modulates lipophilicity and receptor interactions).
- 8-position: Methoxy group (influences solubility and electronic distribution).
The structural complexity of this compound allows for tailored interactions with biological targets, such as cyclooxygenase-2 (COX-2) or GABA receptors .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3O/c1-29-18-9-10-21-19(12-18)23-20(13-26-21)22(14-5-7-15(24)8-6-14)27-28(23)17-4-2-3-16(25)11-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMBOJCECFERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Anticancer Activity
Several studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.59 µM against MCF7 breast cancer cells, suggesting potent cytotoxicity . The presence of halogenated phenyl groups (like chlorophenyl and fluorophenyl) is believed to enhance the biological activity of these compounds by improving their interaction with cellular targets.
Antimicrobial Properties
Research has shown that compounds with similar structures possess antimicrobial activity. For example, a derivative exhibited an inhibition zone (IZ) ranging from 16 to 26 mm against various bacterial strains . This suggests that the target compound may also exhibit significant antimicrobial properties.
Selectivity and Toxicity
In evaluating selectivity, one study reported that certain derivatives displayed low cytotoxicity in normal cell lines while maintaining high activity against cancerous cells. The selectivity index was noted to be higher than 25-fold in some cases, indicating a favorable therapeutic window .
Summary of Biological Activities
| Activity Type | Description | IC50/IZ |
|---|---|---|
| Anticancer | Significant cytotoxicity against MCF7 breast cancer cells | IC50 = 0.59 µM |
| Antimicrobial | Effective against various bacterial strains | IZ = 16-26 mm |
| Selectivity | High selectivity index in normal vs. cancerous cells | >25-fold |
Study 1: Anticancer Efficacy
A study focused on a series of pyrazoloquinoline derivatives found that modifications on the phenyl rings significantly affected their anticancer activity. The compound with a 4-chlorophenyl group showed enhanced activity compared to unsubstituted analogs, reinforcing the importance of structural modifications in drug design .
Study 2: Antimicrobial Screening
Another research effort screened several pyrazoloquinoline derivatives for antimicrobial properties. The findings indicated that compounds with halogenated phenyl groups exhibited superior antimicrobial activity compared to their non-halogenated counterparts, suggesting that these substitutions play a crucial role in enhancing biological efficacy .
Comparison with Similar Compounds
Structural Implications :
- [3,4-b] isomers .
Pharmacological and Physicochemical Comparisons
Anti-Inflammatory Activity
- Ethyl 5-amino-1-[2-(4-chlorophenyl)-6-methoxyquinoline-4-carbonyl]-1H-pyrazole-4-carboxylate: COX-2 IC50 = 0.26 µM .
- Target Compound : Predicted COX-2 inhibition due to 8-methoxy and 4-chlorophenyl groups (similar to derivatives) but lacks direct activity data .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
